1-Hydroxy-2,3,5-trimethoxyxanthene

Vasodilation Cardiovascular Research Natural Product Pharmacology

Ensure experimental reproducibility by sourcing the precisely substituted 1-hydroxy-2,3,5-trimethoxyxanthene (HM-1). Unlike generic xanthones, its unique C1-hydroxy and C2,C3,C5-methoxy pattern confers a dual vasodilatory mechanism (endothelium-dependent NO pathway and Ca²⁺ channel blockade; EC₅₀ = 1.4 μM), selective CYP1A2/2C9 inhibition, and potent anti-osteoclastogenic activity. Ideal as a reference standard for Halenia/Swertia phytochemical QC and for dissecting NO-mediated vs. Ca²⁺-dependent pathways. Guaranteed ≥98% purity ensures lot-to-lot consistency for reproducible pharmacology.

Molecular Formula C16H14O6
Molecular Weight 302.28 g/mol
CAS No. 22804-49-5
Cat. No. B042096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-2,3,5-trimethoxyxanthene
CAS22804-49-5
Synonyms1-HTMX
1-hydroxy-2,3,5-trimethoxyxanthene
Molecular FormulaC16H14O6
Molecular Weight302.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC3=CC(=C(C(=C3C2=O)O)OC)OC
InChIInChI=1S/C16H14O6/c1-19-9-6-4-5-8-13(17)12-10(22-15(8)9)7-11(20-2)16(21-3)14(12)18/h4-7,18H,1-3H3
InChIKeyFFVKXGZKJBHJMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxy-2,3,5-trimethoxyxanthene (CAS 22804-49-5): Chemical Profile and Procurement-Relevant Identifiers


1-Hydroxy-2,3,5-trimethoxyxanthene (also designated as 1-hydroxy-2,3,5-trimethoxy-9H-xanthen-9-one or HM-1) is a naturally derived xanthone derivative [1]. It is isolated from medicinal plants of the Gentianaceae family, including Halenia elliptica, Halenia corniculata, and Swertia mussotii [2][3]. The compound is characterized by a molecular formula of C16H14O6 and a molecular weight of 302.28 g/mol, with a xanthone core structure possessing hydroxy and methoxy substituents at positions 1, 2, 3, and 5 [1]. This compound is typically supplied as a yellow powder and is intended for research applications.

1-Hydroxy-2,3,5-trimethoxyxanthene: Why Structural Analogs Are Not Interchangeable


Although 1-hydroxy-2,3,5-trimethoxyxanthene belongs to the xanthone class, its specific substitution pattern (hydroxy at C1 and methoxy groups at C2, C3, and C5) confers a unique biological profile that cannot be generalized across all xanthone analogs [1]. Direct comparative studies demonstrate that even minor alterations in substituent number or position drastically alter pharmacological activity, potency, and mechanism of action. For instance, the vasodilatory potency of 1-hydroxy-2,3,5-trimethoxyxanthone (HM-1) differs significantly from its tetramethoxy analogs, and its mechanism of action involves endothelium-dependent and -independent pathways that are not universally shared by related compounds [2]. Furthermore, glycosylation of the parent scaffold yields derivatives with distinct anti-hepatitis B virus (HBV) activities compared to the aglycone [3]. Consequently, sourcing the precise compound is critical for experimental reproducibility and data interpretation.

1-Hydroxy-2,3,5-trimethoxyxanthene: Quantified Performance Benchmarks vs. Key Comparators


Superior Vasodilatory Potency in Rat Coronary Artery Compared to Tetramethoxy Analogs

1-Hydroxy-2,3,5-trimethoxyxanthone (HM-1) demonstrates the highest vasodilatory potency among six major xanthones isolated from Halenia elliptica when tested on isolated rat coronary artery pre-contracted with 1 μM 5-hydroxytryptamine (5-HT) [1]. Its EC50 value is 1.4±0.1 μM, which is approximately 4.7-fold more potent than the least active comparator, 1-hydroxy-2,3,4,7-tetramethoxy-xanthone (HM-2, EC50 6.6±1.4 μM) [1].

Vasodilation Cardiovascular Research Natural Product Pharmacology

Unique Dual Mechanism of Vasorelaxation: Endothelium-Dependent and -Independent Pathways

The vasodilatory action of HM-1 involves a dual mechanism that is not shared by all xanthone analogs. Endothelium denudation of rat coronary artery resulted in a 46% decrease in the maximum relaxation (Emax) induced by HM-1, whereas the Emax values for HM-2, HM-3, HM-4, and HM-5 were unaffected by endothelium removal [1]. HM-1's mechanism involves an endothelium-dependent pathway that utilizes nitric oxide (NO) and an endothelium-independent pathway that inhibits Ca2+ influx through L-type voltage-operated Ca2+ channels [2].

Mechanism of Action Endothelium Calcium Channel

Inhibition of Osteoclast Differentiation at Low Concentration: Comparable to Tetramethoxy Analogs

In a study evaluating xanthones isolated from Halenia corniculata for their ability to inhibit osteoclast differentiation, 1-hydroxy-2,3,5-trimethoxyxanthone (compound 4) showed significant, dose-dependent inhibition at a concentration as low as 0.01 μg/mL [1]. This activity was comparable to that of 1-hydroxy-2,3,4,5-tetramethoxyxanthone (compound 1) and 1-hydroxy-2,3,4,5,7-pentamethoxyxanthone (compound 3) [1].

Bone Resorption Osteoclastogenesis Osteoporosis

Differential CYP450 Inhibition Profile: Selectivity Over CYP2D6 and CYP2E1

HM-1 displays a selective inhibitory profile against major human cytochrome P450 (CYP) isoforms. It moderately inhibits CYP1A2 (IC50 = 1.06 μM) and CYP2C9 (IC50 = 3.89 μM), minimally inhibits CYP3A4 (IC20 = 11.94 μM), and shows no inhibition of CYP2D6 or CYP2E1 [1]. The Ki values were determined as 5.12 μM (CYP1A2), 2.00 μM (CYP2C9), and 95.03 μM (CYP3A4) [1].

Drug Metabolism CYP450 Herb-Drug Interactions

1-Hydroxy-2,3,5-trimethoxyxanthene: Research Applications Inferred from Validated Bioactivity Data


Cardiovascular Pharmacology: Investigating Endothelium-Dependent and -Independent Vasorelaxation

Given its unique dual mechanism of action, HM-1 is a valuable tool compound for dissecting the contributions of endothelium-dependent (NO-mediated) and endothelium-independent (Ca2+ channel blockade) pathways to vasodilation [1]. Its high potency (EC50 = 1.4 μM) makes it suitable for ex vivo vessel studies where concentration-response relationships are critical [1].

Bone Biology: Probing Osteoclast Differentiation and Survival

HM-1 demonstrates significant, dose-dependent inhibition of osteoclast differentiation and survival at low micromolar concentrations, comparable to more highly substituted xanthones [2]. This activity profile supports its use in mechanistic studies of osteoclastogenesis and in screening campaigns for anti-resorptive agents [2].

Drug Metabolism and Herb-Drug Interaction Studies

The compound's defined and selective CYP450 inhibition profile (CYP1A2 and CYP2C9 inhibition, with no effect on CYP2D6 and CYP2E1) makes it a useful reference inhibitor for in vitro metabolism studies [3]. It can be employed as a positive control or to investigate the role of specific CYP isoforms in the metabolism of other xenobiotics [3].

Natural Product Research and Method Development

As a naturally occurring xanthone with established isolation protocols from Halenia and Swertia species, HM-1 serves as an authentic standard for phytochemical analysis, HPLC method development, and quality control of herbal preparations containing these plants [4].

Technical Documentation Hub

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